molecular formula C16H12O5 B190402 7,8-Dihydroxy-4'-methoxyisoflavone CAS No. 37816-19-6

7,8-Dihydroxy-4'-methoxyisoflavone

Cat. No. B190402
CAS RN: 37816-19-6
M. Wt: 284.26 g/mol
InChI Key: DLXIJJURUIXRFK-UHFFFAOYSA-N
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Description

“7,8-Dihydroxy-4’-methoxyisoflavone” is a type of isoflavone . It has putative benefits in dietary cancer prophylaxis . It has also been found to inhibit fatty acid amide hydrolase and to act as an agonist of PPARgamma, a nuclear receptor that is a current pharmacological target for the treatment of diabetes type 2 . It acts as an antineoplastic agent .


Molecular Structure Analysis

The molecular formula of “7,8-Dihydroxy-4’-methoxyisoflavone” is C16H12O5 . The molecular weight is 284.27 g/mol . The IUPAC name is 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one .

Scientific Research Applications

  • Neurogenesis and Antidepressant Effects : A study by Liu et al. (2010) found that a derivative of 7,8-Dihydroxyflavone exhibits potent antidepressant effects and promotes neurogenesis. This compound, identified as 4'-dimethylamino-7,8-dihydroxyflavone, shows higher TrkB agonistic activity than the lead compound and reveals more robust and longer TrkB activation effect in animals, which leads to potent antiapoptotic activity (Liu et al., 2010).

  • Metabolism in Human Subjects : Lecompte et al. (2014) investigated the metabolism of methoxyisoflavone, a related compound, in human subjects using UPLC-Q-TOF. The study identified various metabolites and pathways, contributing to a better understanding of methoxyisoflavone metabolism (Lecompte et al., 2014).

  • Synthesis of Isoflavones : Menezes et al. (2010) reported on the synthesis of 7,8-Methylenedioxy-4′-methoxyisoflavone from Indigofera Linnaei. This study provides insights into the methods of synthesizing such isoflavones, which is crucial for their applications in various fields (Menezes et al., 2010).

  • Antimicrobial and Antioxidant Properties : Erasto et al. (2004) discovered that compounds including 7,2'-dihydroxy-4'-methoxyisoflav-3-ene, isolated from the root wood of Bolusanthus speciosus, exhibit strong antimicrobial activity against various pathogens and also demonstrate radical scavenging properties (Erasto et al., 2004).

  • Anti-Tobacco Mosaic Virus Activities : Li et al. (2015) isolated new isoflavones, including 4′,8-dihydroxy-6,7-dimethoxyisoflavone, from Nicotiana tabacum leaves and evaluated their anti-tobacco mosaic virus activities. These compounds exhibited significant inhibition rates against the virus (Li et al., 2015).

  • Apoptosis in Osteosarcoma Cells : A study by Lu et al. (2015) demonstrated that 5,7-Dihydroxy-4′-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells, indicating potential for cancer treatment (Lu et al., 2015).

  • Pharmacological Activities of Acacetin : Research by Semwal et al. (2019) highlights Acacetin, a related compound, for its diverse pharmacological activities including neuroprotective, cardioprotective, anticancer, and anti-inflammatory properties. This comprehensive overview supports the therapeutic applications of similar compounds (Semwal et al., 2019).

properties

IUPAC Name

7,8-dihydroxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-10-4-2-9(3-5-10)12-8-21-16-11(14(12)18)6-7-13(17)15(16)19/h2-8,17,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXIJJURUIXRFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420499
Record name Retusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dihydroxy-4'-methoxyisoflavone

CAS RN

37816-19-6
Record name 7,8-Dihydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37816-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Retusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
NC Veitch - Natural Product Reports, 2009 - pubs.rsc.org
Covering: January 2005 to December 2007. Previous review: Nat. Prod. Rep., 2007, 24, 417–464This account describes more than 145 new isoflavonoids published between 2005 and …
Number of citations: 84 pubs.rsc.org
TM Lu, HH Ko, LT Ng, YP Hsieh - Chemistry & Biodiversity, 2015 - Wiley Online Library
In this study, we examined the potential of synthetic isoflavones for application in cosmeceuticals. Twenty‐five isoflavones were synthesized and their capacities of free‐radical‐…
Number of citations: 17 onlinelibrary.wiley.com
WH Tolleson, DR Doerge, MI Churchwell… - Journal of agricultural …, 2002 - ACS Publications
Biochanin A and formononetin are abundant in legumes. These proestrogenic isoflavones can be converted by 4‘-O-demethylation to the more potent phytoestrogens genistein and …
Number of citations: 178 pubs.acs.org
FZ REN - Chinese Pharmaceutical Journal, 2012 - pesquisa.bvsalud.org
OBJECTIVE: To investigate the chemical constituents of Zornia diphylla (L.) Pers. METHODS: were isolated by chromatography on silica gel, Sephdex LH20, ODS C-18 and HPLC, and …
Number of citations: 10 pesquisa.bvsalud.org
S Rahmani, N Belboukhari, A Cheriti - Asian Journal of Chemistry, 2014 - academia.edu
The phytochemical investigation of bioactive extract of aerial part of Limoniastrum feei led to isolation of eleven polyphenol compounds, with two major constituents obtained from the …
Number of citations: 7 www.academia.edu
L Jurd, K Stevens, G Manners - Phytochemistry, 1972 - Elsevier
Ether extracts of the heartwood Dalbergia retusa yield two crystalline isoflavones, identified by degradation, spectra, and synthesis as 7,8-dihydroxy-4′-methoxyisoflavone (retusin) …
Number of citations: 41 www.sciencedirect.com
DW Roberts, DR Doerge, MI Churchwell… - Journal of agricultural …, 2004 - ACS Publications
Biochanin A and formononetin are the predominant isoflavones in red clover. In a previous study (J. Agric. Food Chem. 2002, 50, 4783−4790), it was demonstrated that human liver …
Number of citations: 83 pubs.acs.org
V Rukachaisirikul, Y Sukpondma, C Jansakul… - Phytochemistry, 2002 - Elsevier
Five isoflavone glycosides, named derriscandenosides A–E (1–5), were isolated from the stems of Derris scandens, together with ten known compounds comprising one isoflavone, two …
Number of citations: 48 www.sciencedirect.com
J Xiao, P Hogger - Current drug metabolism, 2013 - ingentaconnect.com
Flavonoids undergo substantial hepatic metabolism and the metabolites might significantly contribute to the effects of these dietary constituents. The metabolites of flavonoids in liver …
Number of citations: 59 www.ingentaconnect.com
M Bulut, B Yılmaz, Ç Erk - … Recognition and Inclusion: Proceedings of the …, 1998 - Springer
The crown ether derivatives of isoflavones have been prepared and characterized. 7,8-dihydroxyisoflavon prepared from pyrogallol and 4-methoxy phenylacetonitrile reacted with …
Number of citations: 1 link.springer.com

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